3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 338398-65-5
VCID: VC5529481
InChI: InChI=1S/C21H14Cl2F3NOS/c22-18-9-6-14(10-19(18)23)20(28)27-16-7-4-13(5-8-16)12-29-17-3-1-2-15(11-17)21(24,25)26/h1-11H,12H2,(H,27,28)
SMILES: C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Molecular Formula: C21H14Cl2F3NOS
Molecular Weight: 456.3

3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide

CAS No.: 338398-65-5

Cat. No.: VC5529481

Molecular Formula: C21H14Cl2F3NOS

Molecular Weight: 456.3

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide - 338398-65-5

Specification

CAS No. 338398-65-5
Molecular Formula C21H14Cl2F3NOS
Molecular Weight 456.3
IUPAC Name 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
Standard InChI InChI=1S/C21H14Cl2F3NOS/c22-18-9-6-14(10-19(18)23)20(28)27-16-7-4-13(5-8-16)12-29-17-3-1-2-15(11-17)21(24,25)26/h1-11H,12H2,(H,27,28)
Standard InChI Key HNJXOVZLIYGXPB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a benzamide backbone substituted with two chlorine atoms at the 3- and 4-positions of the benzene ring. The amide nitrogen is bonded to a para-substituted phenyl group, which is further modified by a sulfanylmethyl (-SCH2-) linker connected to a 3-(trifluoromethyl)phenyl moiety. This arrangement introduces significant steric and electronic effects:

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF3) and dichloro (-Cl2) groups enhance electrophilic reactivity and metabolic stability.

  • Sulfur Linkage: The thioether (-S-) bridge contributes to conformational flexibility and potential redox activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H14Cl2F3NOS
Molecular Weight456.3 g/mol
IUPAC Name3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
SMILESC1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
PubChem CID4297779

The InChIKey (HNJXOVZLIYGXPB-UHFFFAOYSA-N) confirms the stereochemical uniqueness of the compound, while the SMILES string encodes its connectivity.

Synthesis and Optimization

Key Challenges:

  • Steric Hindrance: Bulky substituents may reduce coupling efficiency, necessitating elevated temperatures or catalytic agents.

  • Purification: Column chromatography or recrystallization is critical to isolate the final product due to similar polarities of intermediates.

Physicochemical Characterization

Solubility and Stability

Although solubility data are unavailable, structural analogs suggest:

  • Lipophilicity: High logP values (~4.5–5.0) due to aromatic rings and halogen atoms, favoring solubility in organic solvents (e.g., DMSO, chloroform).

  • Hydrolytic Stability: The amide bond’s resistance to hydrolysis is enhanced by electron-withdrawing groups, ensuring stability in acidic/basic conditions.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-F vibrations (~1100–1200 cm⁻¹).

  • NMR (1H): Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and methylene groups (δ 3.5–4.0 ppm).

Comparative Analysis with Structural Analogs

Dichlorinated Benzamides

  • 3,5-Dichloro-N-(3-CF3-phenyl)benzamide: Lacks the sulfanylmethyl group, reducing conformational flexibility and altering bioactivity.

  • 4-Chloro-N-(4-SCH2Ph)benzamide: Absence of CF3 diminishes metabolic stability but improves aqueous solubility.

Future Research Directions

  • Biological Screening: Evaluate efficacy against bacterial/fungal pathogens and cancer cell lines.

  • Structure-Activity Relationships (SAR): Modify the sulfanylmethyl linker to optimize pharmacokinetics.

  • Crystallography: Resolve 3D structure to guide computational modeling.

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